Palazestrant - 2092925-89-6

Palazestrant

Catalog Number: EVT-10992637
CAS Number: 2092925-89-6
Molecular Formula: C28H36FN3O
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palazestrant is an orally available, small molecule antagonist of estrogen receptor alpha (ERalpha; ERa; ESR1; nuclear receptor subfamily 3, group A, member 1; NR3A1) and a selective ER degrader (SERD), with potential antineoplastic activity. Upon oral administration, palazestrant competes with the endogenous activating estrogenic ligand 17-beta estradiol for binding in the ligand binding pocket of ERalpha, thereby inhibiting the activity of ERalpha. Palazestrant blocks estrogen-driven transcriptional activity and induces degradation of ERalpha. This inhibits the growth and survival of ERalpha-expressing cancer cells. ERalpha, a nuclear hormone receptor, is often overexpressed and/or mutated in a variety of cancer cell types. It plays a key role in tumor cell proliferation and survival.
Overview

Palazestrant, also known as OP-1250, is an investigational compound primarily under evaluation for the treatment of estrogen receptor-positive (ER+) breast cancer. It is classified as a complete estrogen receptor antagonist and a selective estrogen receptor degrader, demonstrating potential efficacy in combating various forms of breast cancer, particularly those resistant to traditional therapies. Palazestrant is notable for its dual mechanism of action, which not only blocks estrogen receptor activity but also degrades the receptor itself, offering a novel approach to treatment in advanced or metastatic settings .

Source and Classification

Palazestrant was developed by Olema Pharmaceuticals and Novartis. It belongs to the class of small molecules and is currently classified as an investigational drug. The compound has been assigned several identifiers, including its Chemical Abstracts Service (CAS) number 2092925-89-6 and DrugBank accession number DB18971. It is specifically designed for use in clinical trials targeting ER+/HER2- breast cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of palazestrant involves multiple steps typical of complex organic molecule production. Although specific proprietary methods are not publicly disclosed, general synthetic strategies include:

  • Nucleophilic substitution: This reaction type is crucial for introducing functional groups.
  • Oxidation and reduction reactions: These reactions modify the oxidation states of various components within the molecule.
  • Functionalization: Key intermediates undergo several modifications to achieve the final structure.

Industrial production would likely utilize optimized reaction conditions to ensure high yield and purity, employing automated reactors and continuous flow systems to meet regulatory standards.

Molecular Structure Analysis

Structure and Data

Palazestrant's molecular formula is C28H36FN3OC_{28}H_{36}FN_{3}O, with a molar mass of approximately 449.614 g/mol. The compound's structure features a complex arrangement that includes:

  • A tetrahydropyridoindole core
  • A fluorinated side chain
  • An azetidine moiety linked via an ether bond

The structural formula can be represented as follows:

IUPAC Name (1R,3R)2(2fluoro2methylpropyl)3methyl14[(1propylazetidin3yl)oxy]phenyl2,3,4,9tetrahydro1Hpyrido[3,4b]indole\text{IUPAC Name }(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-{4-[(1-propylazetidin-3-yl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This configuration contributes to its unique pharmacological properties and mechanisms of action .

Chemical Reactions Analysis

Reactions and Technical Details

Palazestrant undergoes several key chemical reactions during its synthesis and metabolism:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Functional groups are replaced with other groups.

Common reagents in these processes may include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are typically performed under controlled conditions to ensure product consistency.

Mechanism of Action

Process and Data

Palazestrant functions by binding to the estrogen receptor, effectively inhibiting its activity. This process involves:

  1. Binding Affinity: Palazestrant exhibits high affinity for both wild-type and mutant forms of the estrogen receptor.
  2. Receptor Degradation: Beyond mere antagonism, it promotes degradation of the receptor, thereby reducing its availability for signaling.
  3. Inhibition of Transcriptional Activity: By blocking estrogen-induced transcriptional activity, palazestrant prevents the proliferation signals that contribute to cancer cell growth.

Preclinical studies indicate that palazestrant has significant antiproliferative effects in various breast cancer models, demonstrating efficacy both as a monotherapy and in combination with other treatments like CDK4/6 inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palazestrant exhibits several notable physical and chemical properties:

  • Molecular Weight: 449.60 g/mol
  • Physical Form: Solid
  • Storage Conditions: Stable as a powder at -20°C for three years; in solvent at -80°C for six months.

These properties are critical for understanding its stability, handling, and application in research settings .

Applications

Scientific Uses

Palazestrant is primarily explored for its applications in oncology, particularly in treating ER+/HER2- breast cancer. Its dual action as both an antagonist and degrader distinguishes it from traditional therapies like tamoxifen or fulvestrant. Clinical trials are ongoing to assess its effectiveness against resistant cancer types, with promising results suggesting it may enhance treatment outcomes when combined with other agents .

Molecular Pathogenesis of Estrogen Receptor Alpha-Driven Breast Carcinogenesis

Estrogen Receptor alpha (Estrogen Receptor α) is a ligand-activated nuclear transcription factor encoded by the ESR1 gene on chromosome 6q25.1. Its structural architecture comprises six functional domains: the amino-terminal Activation Function-1 (Activation Function-1) domain, which mediates ligand-independent transcriptional activation; the highly conserved DNA Binding Domain facilitating estrogen response element binding; the hinge domain containing post-translational modification sites; the ligand-binding pocket-housing Ligand Binding Domain that undergoes conformational changes upon estrogen binding; and the carboxyl-terminal Activation Function-2 domain critical for co-regulator recruitment [4]. In normal mammary epithelium, Estrogen Receptor α regulates ductal morphogenesis and cellular differentiation. However, dysregulation of estrogen signaling pathways transforms Estrogen Receptor α into a potent oncogenic driver in approximately 70% of breast malignancies [1] [4].

Estrogen Receptor α oncogenicity manifests through multiple mechanisms:

  • Genomic Signaling: 17β-estradiol binding induces Estrogen Receptor α dimerization, nuclear translocation, and direct binding to estrogen response elements in target gene promoters. This recruits co-activator complexes (e.g., Steroid Receptor Coactivator-3) to initiate transcription of proliferative genes (e.g., CCND1, MYC) and anti-apoptotic factors [4].
  • Non-Genomic Signaling: Membrane-associated Estrogen Receptor α activates rapid kinase cascades (e.g., Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, Phosphatidylinositol 3-Kinase/Protein Kinase B) through interactions with growth factor receptors, enhancing cell survival and proliferation [4].
  • Pioneer Factor Interactions: Forkhead Box Protein A1 acts as a chromatin "pioneer factor" that enables Estrogen Receptor α access to transcriptionally repressed genomic regions. This epigenetic remodeling establishes oncogenic gene expression programs even in early neoplasia [4].

Table 1: Molecular Determinants of Estrogen Receptor Alpha Oncogenicity

DomainStructural FeaturesOncogenic Functions
Activation Function-1Phosphorylation sites (Ser104,106,118,167)Ligand-independent activation; growth factor crosstalk integration
DNA Binding DomainTwo zinc finger motifsSequence-specific estrogen response element recognition and DNA binding
Ligand Binding DomainHydrophobic pocket with 11 α-helicesEstradiol binding; helix 12 repositioning determines agonist/antagonist conformation
Activation Function-2Co-activator recruitment surfaceInteraction with LxxLL motifs of transcriptional co-activators upon ligand activation

Genomic studies reveal that metastatic Estrogen Receptor-positive disease exhibits frequent ESR1 mutations (particularly Ligand Binding Domain mutations Y537S and D538G), which confer constitutive, ligand-independent Estrogen Receptor α transcriptional activity. These mutations develop under selective pressure from aromatase inhibitor therapy and drive therapeutic resistance [1] [4].

Properties

CAS Number

2092925-89-6

Product Name

Palazestrant

IUPAC Name

(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Molecular Formula

C28H36FN3O

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C28H36FN3O/c1-5-14-31-16-22(17-31)33-21-12-10-20(11-13-21)27-26-24(23-8-6-7-9-25(23)30-26)15-19(2)32(27)18-28(3,4)29/h6-13,19,22,27,30H,5,14-18H2,1-4H3/t19-,27-/m1/s1

InChI Key

LBSFUBLFDCAEKV-XHCCPWGMSA-N

Canonical SMILES

CCCN1CC(C1)OC2=CC=C(C=C2)C3C4=C(CC(N3CC(C)(C)F)C)C5=CC=CC=C5N4

Isomeric SMILES

CCCN1CC(C1)OC2=CC=C(C=C2)[C@@H]3C4=C(C[C@H](N3CC(C)(C)F)C)C5=CC=CC=C5N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.